BenchChemオンラインストアへようこそ!

2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

HDAC inhibitor Isoform selectivity Epigenetics

This is the only furan-containing N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide derivative with curated, quantitative multi-isoform HDAC inhibition data in ChEMBL. Its defined selectivity signature (HDAC8 IC50 255 nM; >13-fold vs HDAC6) makes it an essential Class I/IIb probe for autophagy and neuroblastoma studies, avoiding HDAC6 off-target effects common with SAHA or generic analogs. Secure the reference standard for medicinal chemistry benchmarking.

Molecular Formula C16H18ClNO3
Molecular Weight 307.77
CAS No. 1790194-48-7
Cat. No. B2828597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
CAS1790194-48-7
Molecular FormulaC16H18ClNO3
Molecular Weight307.77
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)CC2=CC=CC=C2Cl)O
InChIInChI=1S/C16H18ClNO3/c1-16(20,10-13-6-4-8-21-13)11-18-15(19)9-12-5-2-3-7-14(12)17/h2-8,20H,9-11H2,1H3,(H,18,19)
InChIKeyQLPSVSXOKLXIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide (CAS 1790194-48-7): A Class I/IIb HDAC Inhibitor for Epigenetic Probe Discovery


2-(2-Chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic small molecule characterized by a 2-chlorophenylacetamide cap group linked to a furan-containing hydroxy-methylpropyl side chain. It is a histone deacetylase (HDAC) inhibitor with a preclinical maximum phase [1]. The compound exhibits a distinct pan-HDAC inhibition profile across Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC8) enzymes, with reduced activity against HDAC6, as curated in the ChEMBL database from Fudan University research [2].

Why Generic Substitution of 2-(2-Chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide Fails for HDAC Profiling


Substituting this compound with generic HDAC inhibitors or even close structural analogs is unreliable because the 2-chlorophenylacetamide cap and the specific furan-hydroxy-methylpropyl linker govern a unique Class I/IIb selectivity signature. Database evidence shows that even within the same scaffold family, minor substituent changes (e.g., replacing the 2-chlorophenyl with an unsubstituted acetamide or a 4-fluorophenyl group) yield compounds for which no public bioactivity data exist, making their target engagement profile entirely unpredictable. Standard pan-HDAC inhibitors like SAHA (vorinostat) display a markedly different isoform inhibition pattern, including potent HDAC6 activity, which is absent in this compound [1]. Therefore, any substitution without matched isoform profiling data risks introducing off-target epigenetic effects and confounding experimental results.

Product-Specific Quantitative Evidence Guide for Procuring 2-(2-Chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide


HDAC1 vs. HDAC6 Selectivity Window Confers Class I Bias Over Class IIb

The compound inhibits HDAC1 with an IC50 of 385 nM while showing minimal activity against HDAC6 (IC50 > 5,000 nM), yielding a selectivity window of >13-fold [1]. In contrast, the pan-HDAC inhibitor SAHA (vorinostat) typically inhibits HDAC6 with an IC50 in the low nanomolar range (~10–50 nM), a property absent in this chemotype. No public IC50 data are available for the unsubstituted analog (CAS 1798523-15-5), meaning its HDAC6-sparing property cannot be assumed for close structural replacements.

HDAC inhibitor Isoform selectivity Epigenetics

HDAC8 Activity at 255 nM Distinguishes This Scaffold from HDAC8-Inactive Analogs

The compound inhibits HDAC8 with an IC50 of 255 nM [1]. HDAC8 is a distinct Class I isoform not potently inhibited by many hydroxamate-based pan-inhibitors at comparable concentrations. The structurally related 2-(2-chlorophenyl)-N-(pyridinylmethyl)acetamide analogs reported in the literature often show no measurable HDAC8 activity, indicating that the furan-hydroxy-methylpropyl linker contributes uniquely to HDAC8 engagement.

HDAC8 inhibitor Class I selectivity Epigenetic probe

Moderate HDAC2/HDAC3 Activity Positions the Compound as a Balanced Class I Probe

The compound inhibits HDAC2 and HDAC3 with IC50 values of 1,820 nM and 2,300 nM, respectively [1]. This moderate activity is notable when compared to the unsubstituted analog (CAS 1798523-15-5, N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide), for which no HDAC inhibition data exist, representing a complete knowledge gap. The 2-chlorophenyl substitution thus provides the only verified scaffold within this chemotype family with defined HDAC2/3 engagement.

HDAC2 HDAC3 Class I HDAC Balanced inhibitor

Optimal Research Application Scenarios for 2-(2-Chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide


Class I HDAC (HDAC1/2/3) Profiling with Built-in HDAC6 Counter-Screening

The compound's >13-fold selectivity for HDAC1 over HDAC6 [1] makes it suitable for experiments requiring Class I HDAC inhibition without concomitant HDAC6 engagement, such as dissecting HDAC6-specific roles in autophagy or aggresome formation. Researchers can use this compound as a tool to attribute phenotypes specifically to Class I isoforms, with the >5 µM HDAC6 IC50 serving as an internal counter-screen threshold.

HDAC8-Inclusive Epigenetic Probe for Neuroblastoma and T-Cell Leukemia Models

With an HDAC8 IC50 of 255 nM [1], the compound addresses the need for HDAC8-active probes in diseases where HDAC8 is a validated target, including neuroblastoma and T-cell acute lymphoblastic leukemia. Unlike many hydroxamate-based inhibitors that spare HDAC8, this scaffold provides measurable Class I coverage including HDAC8 at sub-micromolar concentrations.

Scaffold-Hopping Reference Standard for Furan-Containing HDAC Inhibitor SAR

As the only compound in the N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide series with publicly available multi-isoform HDAC inhibition data [1], it serves as a reference standard for medicinal chemistry campaigns exploring furan-containing cap groups. Its defined IC50 values across HDAC1, 2, 3, 6, and 8 enable benchmarking of newly synthesized analogs.

Procurement Control for Epigenetic Screening Libraries Requiring Annotated Bioactivity

For compound management groups building annotated epigenetic screening libraries, this compound offers a key advantage over its uncharacterized analogs: it is the only scaffold member with curated, quantitative bioactivity data in the ChEMBL database [1]. This traceability supports FAIR data principles and reduces the risk of acquiring inactive or unvalidated compounds.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.